molecular formula C10H14N4O B13014659 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine

Katalognummer: B13014659
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: PWHRWAJSSHAYNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine coreIndustrial production methods may involve multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines .

Analyse Chemischer Reaktionen

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of viral RNA polymerase, thereby preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H14N4O

Molekulargewicht

206.24 g/mol

IUPAC-Name

1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine

InChI

InChI=1S/C10H14N4O/c1-7(11)5-8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3

InChI-Schlüssel

PWHRWAJSSHAYNU-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C2N1N=CN=C2OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.